2-Amino-2-pyridin-3-YL-ethanol dihydrochloride
Overview
Description
2-Amino-2-pyridin-3-YL-ethanol dihydrochloride is an organic compound with the molecular formula C7H12Cl2N2O. It is a white solid that is soluble in water and some organic solvents. This compound contains both amino and hydroxyl functional groups, making it basic and alcoholic in nature .
Biochemical Analysis
Biochemical Properties
2-Amino-2-pyridin-3-YL-ethanol dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including binding to active sites or allosteric sites on enzymes, leading to inhibition or activation of enzymatic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate signaling pathways by interacting with receptors or signaling molecules, leading to changes in downstream gene expression. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, either inhibiting or activating them, depending on the nature of the interaction. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as enhancing enzymatic activity or modulating signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For instance, it may enhance or inhibit the activity of enzymes involved in glycolysis or the citric acid cycle, thereby influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments. The compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could be localized to the mitochondria, where it may influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, where it can affect gene expression and other nuclear processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-pyridinecarboxaldehyde.
Condensation Reaction: 3-pyridinecarboxaldehyde is reacted with ammonia in methanol to form a condensate.
Reduction: The condensate is then reduced using a hydrogen reducing agent such as hydrogen or lithium aluminum hydride to yield 2-Amino-2-pyridin-3-YL-ethanol.
Formation of Dihydrochloride Salt: The final step involves reacting 2-Amino-2-pyridin-3-YL-ethanol with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the above synthetic route with appropriate reaction conditions and equipment to ensure high yield and purity. This includes maintaining controlled temperatures, pressures, and using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-pyridin-3-YL-ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced further to modify the pyridine ring or the amino group.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 2-amino-2-pyridin-3-yl-acetaldehyde.
Reduction: Reduction can lead to various derivatives depending on the specific conditions and reagents used.
Substitution: Substitution reactions can produce a wide range of derivatives with different functional groups attached to the amino group.
Scientific Research Applications
2-Amino-2-pyridin-3-YL-ethanol dihydrochloride has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes and as an intermediate in organic synthesis.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. This can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-pyridin-2-YL-ethanol dihydrochloride
- 2-Amino-2-pyridin-4-YL-ethanol dihydrochloride
- 2-Amino-1-(3-pyridinyl)ethanol dihydrochloride
Uniqueness
2-Amino-2-pyridin-3-YL-ethanol dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and interaction with biological targets. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-amino-2-pyridin-3-ylethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-7(5-10)6-2-1-3-9-4-6;;/h1-4,7,10H,5,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJDBJMKRRFMGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CO)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-70-6 | |
Record name | 2-amino-2-(pyridin-3-yl)ethan-1-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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